![molecular formula C6H11NS2 B086125 1,4-Dithia-7-azaspiro[4.4]nonane CAS No. 1003-80-1](/img/structure/B86125.png)

1,4-Dithia-7-azaspiro[4.4]nonane

Vue d'ensemble

Description

1,4-Dithia-7-azaspiro[4.4]nonane, also known as this compound, is a useful research compound. Its molecular formula is C6H11NS2 and its molecular weight is 161.3 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

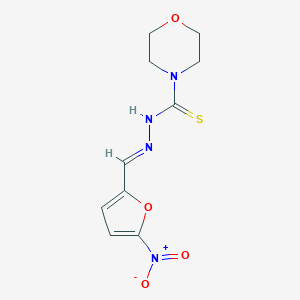

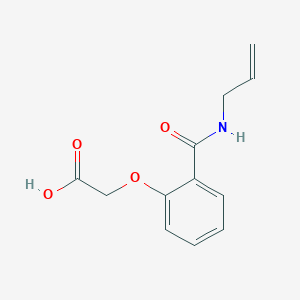

Inhibiteurs de la métalloprotéinase matricielle

Une série de nouveaux dérivés sulfonylphosphoniques de 1,4-dithia-7-azaspiro[4.4]nonane a été conçue, synthétisée et testée pour son activité contre la métalloprotéinase matricielle-2 (MMP-2). Les résultats ont indiqué que tous les composés présentaient une activité inhibitrice modérée contre la MMP-2 .

Activité antiproliférative

Plusieurs composés sélectionnés ont également été examinés pour leur activité antiproliférative contre les cellules SKOV3, HL60 et A549. Notamment, tous les composés testés avaient une activité antiproliférative légèrement inférieure contre les cellules SKOV3 que celle de LY52 .

Développement d'inhibiteurs de la MMP à base de phosphonates

Le composé 6d a présenté la plus grande activité inhibitrice dans un essai enzymatique et un essai sur cellules, ce qui signifie que ce composé est un bon candidat pour le développement futur d'inhibiteurs de la MMP à base de phosphonates .

Synthèse de dérivés

La synthèse de dérivés de this compound est une autre application importante. Ces dérivés ont été utilisés dans diverses études de recherche, en particulier dans le domaine de la chimie médicinale .

Études d'arrimage

Des études d'arrimage ont été réalisées avec des dérivés de this compound afin de comprendre leur interaction avec les protéines cibles. Cela aide à la conception d'inhibiteurs plus puissants et plus sélectifs .

Évaluation biologique

Une évaluation biologique des dérivés de this compound a été réalisée pour évaluer leur potentiel en tant qu'agents thérapeutiques .

Mécanisme D'action

Target of Action

The primary target of 1,4-Dithia-7-azaspiro[4.4]nonane derivatives is Matrix Metalloproteinase-2 (MMP-2) . MMP-2 is an enzyme that plays a crucial role in the degradation of extracellular matrix components, which is essential for tissue remodeling and cell migration.

Mode of Action

This compound derivatives interact with MMP-2, exhibiting inhibitory activity

Biochemical Pathways

The inhibition of MMP-2 affects the extracellular matrix degradation pathway . This can lead to changes in tissue remodeling and cell migration processes, which are critical in various physiological and pathological processes, including embryogenesis, tissue repair, inflammation, and tumor invasion.

Result of Action

The inhibition of MMP-2 by this compound derivatives can potentially alter tissue remodeling and cell migration . This could have implications in the treatment of diseases where MMP-2 plays a role, such as certain types of cancer.

Safety and Hazards

Analyse Biochimique

Biochemical Properties

1,4-Dithia-7-azaspiro[4.4]nonane has been found to exhibit moderate inhibitory activity against matrix metalloproteinase-2 (MMP-2), an enzyme involved in the breakdown of extracellular matrix in normal physiological processes . This interaction suggests that this compound may play a role in modulating cellular processes that involve MMP-2.

Cellular Effects

The effects of this compound on cells are primarily related to its inhibitory activity against MMP-2 . By inhibiting this enzyme, this compound may influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism.

Molecular Mechanism

The molecular mechanism of action of this compound is largely based on its interaction with MMP-2 . The compound’s inhibitory effect on this enzyme suggests that it may bind to the enzyme, potentially leading to enzyme inhibition or activation and changes in gene expression.

Propriétés

IUPAC Name |

1,4-dithia-7-azaspiro[4.4]nonane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11NS2/c1-2-7-5-6(1)8-3-4-9-6/h7H,1-5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RSZGQXYMUGKTME-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCC12SCCS2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11NS2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80607278 | |

| Record name | 1,4-Dithia-7-azaspiro[4.4]nonane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80607278 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

161.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1003-80-1 | |

| Record name | 1,4-Dithia-7-azaspiro[4.4]nonane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80607278 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

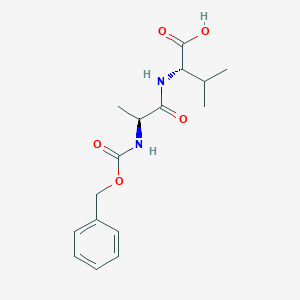

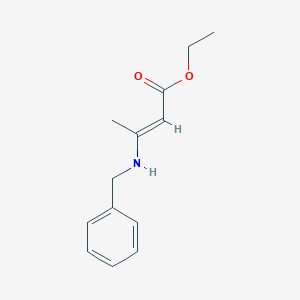

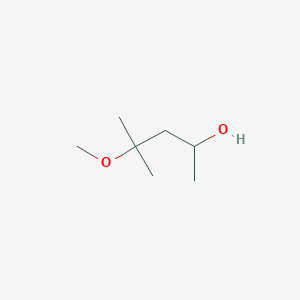

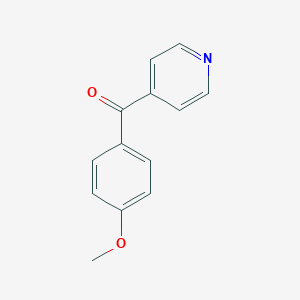

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the significance of the 1,4-Dithia-7-azaspiro[4.4]nonane structure in drug design, particularly related to Angiotensin-Converting Enzyme (ACE) inhibition?

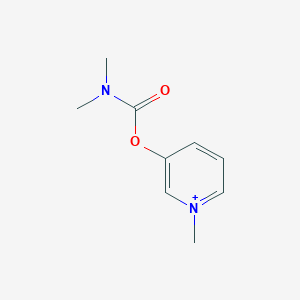

A1: The this compound structure forms the core of several ACE inhibitors, including Spirapril and SCH 33861. While the exact mechanism is not detailed in these papers, these molecules exert their effect by binding to and inhibiting ACE, a key enzyme in the renin-angiotensin-aldosterone system (RAAS). [] Inhibition of ACE leads to a decrease in the formation of angiotensin II, a potent vasoconstrictor, ultimately resulting in blood pressure reduction. []

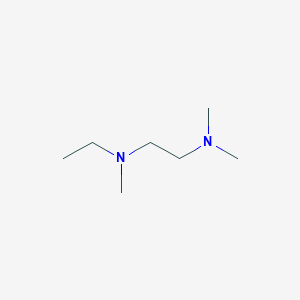

Q2: Can you provide details on the crystal structure of Spirapril hydrochloride monohydrate?

A2: The crystal structure of Spirapril hydrochloride monohydrate, (8S-{7[R(R)],8R*})-7-(2-{[1-(ethoxycarbonyl)-3-phenylpropyl]amino}- 1-oxopropyl)-1,4-dithia-7-azaspiro[4.4]nonane-8-carboxylic acid hydrochloride, has been determined. [, ] In this structure, Spirapril molecules adopt a trans conformation along the amide bond. [, ] Water molecules are incorporated within the crystal lattice, forming hydrogen bonds with the Spirapril molecules, which contributes to the stability of this particular hydrate form. [, ]

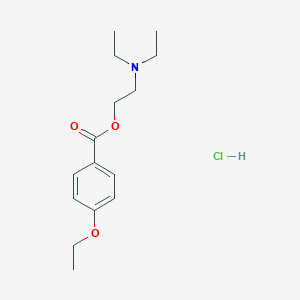

Q3: Does topical application of SCH 33861 lead to systemic ACE inhibition?

A3: Studies in rabbits have shown that topical ocular administration of SCH 33861, even at concentrations 10 to 100-fold higher than those required for ocular hypotensive effects, does not lead to significant systemic ACE inhibition. [] This suggests a low risk of systemic side effects associated with topical ocular administration of this particular ACE inhibitor. []

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-Methyl-1-[4-(trifluoromethyl)phenyl]propan-2-amine hydrochloride](/img/structure/B86060.png)

![Benzo[G]chrysene](/img/structure/B86070.png)